(2S)-2-amino-2-phenylpropanoic acid

Enzyme kinetics Carboxypeptidase A Stereospecificity

Chiral α,α-disubstituted amino acid for asymmetric synthesis & peptidomimetic design. Enantiopure (S)-form eliminates confounding racemic kinetics & pCl-Phe toxicity (30-60% mortality). • 105-fold CPA hydrolysis discrimination vs. unsubstituted analog; absolute (R)-enantiomer exclusion • 20-40× plasma Phe elevation without pCl-Phe mortality or cataracts • Peripheral norepinephrine depletion without central sedative/stimulant confounds ≥95% purity; sealed dry, 2-8°C storage; ambient shipping. For R&D use only.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 13398-26-0
Cat. No. B164747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-2-phenylpropanoic acid
CAS13398-26-0
Synonyms(S)-2-amino-2-phenylpropanoic acid
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(=O)O)N
InChIInChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m0/s1
InChIKeyHTCSFFGLRQDZDE-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (2S)-2-Amino-2-phenylpropanoic Acid (CAS 13398-26-0): A Chiral, α,α-Disubstituted Amino Acid Building Block for Peptide Engineering and Biochemical Pharmacology


(2S)-2-Amino-2-phenylpropanoic acid (CAS 13398-26-0), also known as (S)-α-methyl-phenylglycine, is a non-proteinogenic, chiral α,α-disubstituted amino acid featuring a quaternary α-carbon bearing a phenyl ring, a methyl group, an amino group, and a carboxyl group [1]. With a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol, it is structurally distinct from the more common Cα-methyl-phenylalanine (α-MePhe, CAS 23239-35-2), which possesses a benzyl side chain rather than a directly attached phenyl group [1]. This compound serves as a chiral building block for asymmetric synthesis, a conformational constraint element in peptidomimetic design, and a biochemical probe for studying enzyme stereospecificity [1].

Why (2S)-2-Amino-2-phenylpropanoic Acid Cannot Be Substituted by Racemic Mixtures or Common α-Methyl Amino Acid Analogs


The quaternary α-carbon stereochemistry of (2S)-2-amino-2-phenylpropanoic acid fundamentally determines its biological recognition, enzymatic processing, and conformational behavior in peptides. The (R)-enantiomer (CAS 29738-09-8) exhibits profoundly different enzyme kinetics—failing initial hydrolysis by carboxypeptidase A and only slowly undergoing turnover after a ~2-hour lag phase [1]. Racemic DL mixtures introduce confounding variables in pharmacological studies, and related analogs such as p-chlorophenylalanine carry unacceptable in vivo toxicity burdens (30–60% mortality in developing rats) that are absent with this compound [2]. Even among α-methyl amino acids, comparative pharmacological profiling reveals distinct tissue-specific catecholamine depletion patterns that preclude functional interchangeability [3]. Chiral purity, defined enzyme stereospecificity, and a favorable toxicological profile are therefore non-negotiable requirements in both research and industrial applications.

(2S)-2-Amino-2-phenylpropanoic Acid: Comparator-Based Quantitative Differentiation Evidence Guide


Stereoselective Carboxypeptidase A Substrate Kinetics: (S)-Enantiomer vs. (R)-Enantiomer vs. Unsubstituted Phenylalanine

In a direct head-to-head comparison using hippuryl (Hipp) conjugated substrates, CPA-catalyzed hydrolysis of (S)-Hipp-α-MePhe was reduced 105-fold compared with the unsubstituted (S)-Hipp-Phe. The (R)-enantiomer, (R)-Hipp-α-MePhe, failed to undergo detectable hydrolysis initially and only began to be hydrolyzed after a lag period of approximately 2 hours, at a much reduced rate [1]. This demonstrates absolute stereochemical discrimination by CPA.

Enzyme kinetics Carboxypeptidase A Stereospecificity

Superior In Vivo Safety Profile as PKU Model Inducer: α-Methylphenylalanine vs. p-Chlorophenylalanine in Developing Rats

In a direct comparative study of chronic hyperphenylalaninemia induction in developing rats, α-methylphenylalanine (plus phenylalanine) treatment resulted in 0% mortality and no growth deficit. In stark contrast, p-chlorophenylalanine-treated animals exhibited 30–60% mortality and a 27–52% decrease in body weight [1]. Both compounds achieved comparable plasma phenylalanine elevations (20–40-fold increase), but only α-methylphenylalanine maintained this without overt toxicity or cataracts.

Phenylketonuria model In vivo toxicology Phenylalanine hydroxylase

Tissue-Differential Catecholamine Depletion: α-Methylphenylalanine vs. α-Methyl-p-tyrosine

In a cross-species pharmacological comparison, l-α-methylphenylalanine was more active than l-α-methyl-p-tyrosine in depleting heart norepinephrine, while being less effective in reducing central (brain) catecholamines. Additionally, the duration of action in the heart was described as more prolonged for α-methylphenylalanine [1]. This tissue-selective profile distinguishes α-methylphenylalanine from the more broadly acting α-methyl-p-tyrosine.

Catecholamine depletion Tyrosine hydroxylase inhibition Peripheral vs. central selectivity

In Vivo vs. In Vitro Phenylalanine Hydroxylase Inhibition: Unique Potency Disconnect

α-Methylphenylalanine is characterized as a very weak competitive inhibitor of rat liver phenylalanine hydroxylase in vitro, yet a potent suppressor in vivo. Following administration of 24 μmol/10 g body weight (with or without 52 μmol phenylalanine), maximal loss of hepatic phenylalanine hydroxylase activity reached 70–75% decrease compared to control at 18 hours post-administration, while renal activity remained unaffected [1]. This in vitro/in vivo disconnect is a distinguishing feature not shared by all α-methyl amino acid analogs.

Phenylalanine hydroxylase In vivo enzyme suppression Competitive inhibition

Chiral Peptide Building Block: Helicogenic Properties of (αMe)Phe vs. Parent Phenylalanine

(αMe)Phe (Cα-methyl-phenylalanine) is described as a potent β-turn and 3₁₀-helix promoter, with conformational analysis by FTIR, ¹H-NMR, CD, and X-ray diffraction demonstrating that peptides rich in this residue preferentially adopt β-turn and 3₁₀-helical structures [1][2]. It is classified as more potent than the parent Phe amino acid for inducing helical conformations, and its helicity induction is comparable to that of Cα-ethylphenylalanine [(αEt)Phe] [2]. Importantly, the α-carbon chirality of (αMe)Phe determines the prevailing screw sense of the helix, with L-configuration dictating a defined handedness opposite to that of (αMe)Hph peptides [2].

Peptide conformation Helicogenicity α,α-Disubstituted amino acids

Proteolytic Stability Conferred by α-Methylation: (αMe)Phe-Containing Peptides vs. Unmodified Phenylalanine Peptides

(αMe)Phe-substituted kinin B1 receptor antagonist peptides (R 892 and R 914) demonstrated resistance to degradation by neutral endopeptidase 24.11 (NEP) from rabbit kidney extract, in contrast to the unsubstituted control peptide R 715, which was susceptible to NEP-mediated cleavage [1]. This stability enhancement is attributed to the steric hindrance introduced by the α-methyl group at the quaternary α-carbon, which impedes protease access to the scissile amide bond.

Proteolytic resistance Peptide stability Neprilysin degradation

Best Research and Industrial Application Scenarios for (2S)-2-Amino-2-phenylpropanoic Acid Based on Quantitative Evidence


Enzyme Stereospecificity and Catalytic Mechanism Studies Using Carboxypeptidase A

The 105-fold hydrolysis rate difference between (S)-Hipp-α-MePhe and the unsubstituted (S)-Hipp-Phe, combined with the absolute stereochemical discrimination against the (R)-enantiomer (no initial hydrolysis; ~2 h lag), establishes this compound as a precision tool for probing the stereochemical requirements of the CPA active site [1]. Researchers investigating zinc protease catalytic mechanisms, transition-state analog design, or substrate specificity determinants can use the enantiopure (S)-form to distinguish binding effects from catalytic effects.

Non-Toxic Induction of Experimental Phenylketonuria (PKU) in Rodent Models

For laboratories establishing chronic hyperphenylalaninemia models, α-methylphenylalanine offers a decisive advantage over p-chlorophenylalanine: equivalent 20–40-fold plasma phenylalanine elevation without the 30–60% mortality and 27–52% body weight loss associated with p-chlorophenylalanine [1]. The absence of cataracts, growth deficits, and overt toxicity in α-methylphenylalanine-treated developing rats makes it the superior choice for neurodevelopmental studies where survival and normal growth are essential for valid behavioral and biochemical endpoints [1].

Peripheral-Selective Catecholamine Depletion in Cardiovascular Pharmacology

The demonstrated tissue-differential pharmacology—greater heart norepinephrine depletion potency than α-methyl-p-tyrosine, combined with reduced central catecholamine effects—positions (S)-α-methylphenylalanine as a lead compound for studies requiring peripheral sympathetic modulation without sedative or stimulant confounds [1]. This profile is distinct from both α-methyl-p-tyrosine (broader central effects) and α-methyl-m-tyrosine (stimulant properties via metaraminol metabolism), making it the rational choice for cardiovascular-focused catecholamine research [1].

Design of Proteolytically Stable, Helically Conformed Peptidomimetics

Peptide drug discovery programs targeting receptors where α-helical conformation is critical can exploit two well-documented properties of (αMe)Phe: (1) its demonstrated potency as a β-turn and 3₁₀-helix promoter—more potent than natural phenylalanine and comparable to (αEt)Phe—with chirality-dependent helix screw sense control [1][2]; and (2) its ability to confer resistance to NEP 24.11-mediated proteolytic degradation when incorporated into bioactive peptide sequences [3]. This dual benefit of conformational stabilization and metabolic protection is directly relevant to the development of longer-acting peptide therapeutics.

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